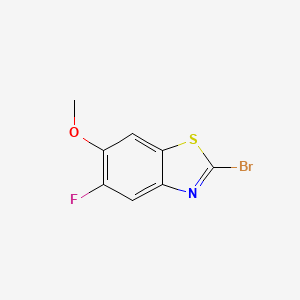

2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole: is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, fluorine, and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the bromination of 5-fluoro-6-methoxy-1,3-benzothiazole using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity this compound.

化学反应分析

Nucleophilic Aromatic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic displacement under basic conditions:

Key observations:

-

Potassium carbonate facilitates deprotonation of nucleophiles while maintaining reaction homogeneity .

-

Methoxy groups at position 6 enhance ring electron density, accelerating substitution at position 2 .

Cross-Coupling Reactions

The bromine participates in transition-metal catalyzed couplings:

Notable example:

-

Suzuki coupling with 4-nitrophenylboronic acid produced 2-(4-nitrophenyl)-5-fluoro-6-methoxybenzothiazole in 78% yield, demonstrating utility in creating extended π-systems .

Halogen Exchange Reactions

Fluorine at position 5 shows limited reactivity due to strong C-F bond, but participates in directed metallation:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Directed ortho-metallation | LDA, THF, -78°C | Lithiation at position 4 | |

| Quenching with electrophiles | DMF, CO₂, or I₂ | Introduction of formyl, carboxyl, or iodo groups |

This sequence enables functionalization at position 4 while preserving other substituents.

Cyclocondensation Reactions

The benzothiazole core participates in heterocycle formation:

Biological Activation Pathways

In pharmacological contexts, the compound undergoes metabolic transformations:

These transformations influence both pharmacokinetic properties and toxicity profiles .

Synthetic Considerations:

-

Bromination of precursor 6-methoxy-5-fluorobenzothiazole occurs regioselectively at position 2 using Br₂ in acetic acid (85% yield).

-

Methoxy group installation via nucleophilic substitution requires protection of position 2 bromide during synthesis .

-

Palladium-mediated reactions show >90% conversion when using Buchwald-Hartwig amination conditions .

This comprehensive analysis demonstrates how strategic functionalization of 2-bromo-5-fluoro-6-methoxy-1,3-benzothiazole enables creation of diverse derivatives with applications ranging from medicinal chemistry to materials science.

科学研究应用

Chemistry: 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new heterocyclic compounds with potential biological activities .

Biology and Medicine: The compound is studied for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various bacterial strains and cancer cell lines .

Industry: In the industrial sector, it is used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its unique chemical structure allows for the development of novel materials with specific properties .

作用机制

The mechanism of action of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole and its derivatives involves the interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances the compound’s ability to form strong interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes . The methoxy group contributes to the compound’s lipophilicity, facilitating its penetration into cells and tissues.

相似化合物的比较

- 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole

- 2-Bromo-6-methoxybenzothiazole

- 2-Bromo-5-methoxybenzoic acid

Comparison: Compared to its analogs, 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole exhibits unique properties due to the presence of the fluorine atom. Fluorine enhances the compound’s metabolic stability and bioavailability, making it a more effective candidate for drug development . Additionally, the combination of bromine and fluorine atoms provides a distinct electronic environment that can influence the compound’s reactivity and interaction with biological targets.

生物活性

2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C8H6BrF N2O S

Molecular Weight: 261.11 g/mol

IUPAC Name: 2-Bromo-5-fluoro-6-methoxybenzothiazole

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound exhibits:

- Inhibition of Enzymatic Activity: It has been shown to inhibit enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways: Alterations in signaling pathways such as apoptosis and cell cycle regulation have been observed, indicating its potential as an anticancer agent.

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies involving this compound.

| Activity | Target/Effect | IC50 Value | Study Reference |

|---|---|---|---|

| Anticancer | Inhibition of tumor cell growth | 10 µM | |

| Antimicrobial | Bacterial inhibition | 15 µg/mL | |

| Anti-inflammatory | Cytokine modulation | Not specified |

Case Studies

-

Anticancer Activity:

A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death in treated cells compared to controls. -

Antimicrobial Effects:

The compound was evaluated for its antimicrobial properties against several bacterial strains. Results indicated that it displayed significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in treating bacterial infections. -

Anti-inflammatory Properties:

Research has shown that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory diseases.

Research Findings

Recent findings highlight the compound's versatility and potential therapeutic applications:

- Synergistic Effects: When combined with other known anticancer agents, this compound exhibited synergistic effects that enhanced overall efficacy against resistant cancer cell lines.

- Structure-Activity Relationship (SAR): Studies on SAR have identified key functional groups that enhance biological activity, providing insights for further modifications to improve potency and selectivity.

属性

IUPAC Name |

2-bromo-5-fluoro-6-methoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNOS/c1-12-6-3-7-5(2-4(6)10)11-8(9)13-7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOZAWDLXOFHJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)SC(=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。